molecular formula C21H16N2O6 B12394717 FXIIa-IN-1

FXIIa-IN-1

货号: B12394717
分子量: 392.4 g/mol
InChI 键: MRKFVLTUFONGMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FXIIa-IN-1 is a potent inhibitor of activated factor XIIa (FXIIa), a serine protease involved in the intrinsic coagulation pathway. FXIIa plays a crucial role in initiating the coagulation cascade, making it a significant target for developing anticoagulant therapies. This compound has garnered attention for its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of FXIIa-IN-1 involves the preparation of a small library of triazole and triazole-like molecules. These compounds are evaluated for FXIIa inhibition using a chromogenic substrate hydrolysis assay under physiological conditions . The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance inhibitory potency and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the triazole-based inhibitors, followed by purification and formulation processes. The production process would need to ensure high yield, purity, and consistency to meet pharmaceutical standards.

化学反应分析

Types of Reactions

FXIIa-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions are triazole-based inhibitors with varying functional groups that enhance their inhibitory activity against FXIIa .

科学研究应用

FXIIa-IN-1 has a wide range of scientific research applications, including:

作用机制

FXIIa-IN-1 exerts its effects by binding to the active site of FXIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of FXIIa, which is crucial for its enzymatic activity .

相似化合物的比较

Similar Compounds

Uniqueness of FXIIa-IN-1

This compound stands out due to its high potency and selectivity for FXIIa, as well as its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants. Its unique structure and mechanism of action make it a promising candidate for further development as a safer anticoagulant therapy .

属性

分子式

C21H16N2O6

分子量

392.4 g/mol

IUPAC 名称

(1-aminoisoquinolin-6-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23)

InChI 键

MRKFVLTUFONGMP-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。